molecular formula C23H30N2O8S B12620796 C23H30N2O8S

C23H30N2O8S

Cat. No.: B12620796
M. Wt: 494.6 g/mol
InChI Key: IXNFAEJADGPQSR-LYKKTTPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is a complex organic molecule that contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamido]-N-[(3,4,5-trimethoxyphenyl)methyl]butanamide involves multiple steps. The general methods of preparation include:

Chemical Reactions Analysis

4-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamido]-N-[(3,4,5-trimethoxyphenyl)methyl]butanamide undergoes various chemical reactions, including:

Scientific Research Applications

4-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamido]-N-[(3,4,5-trimethoxyphenyl)methyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamido]-N-[(3,4,5-trimethoxyphenyl)methyl]butanamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various physiological effects .

Comparison with Similar Compounds

4-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamido]-N-[(3,4,5-trimethoxyphenyl)methyl]butanamide can be compared with other similar compounds, such as:

The uniqueness of 4-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamido]-N-[(3,4,5-trimethoxyphenyl)methyl]butanamide lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions.

Biological Activity

C23H30N2O8S is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its antimicrobial, antioxidant, and cytotoxic effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula this compound indicates that this compound contains:

  • 23 Carbon (C) atoms
  • 30 Hydrogen (H) atoms
  • 2 Nitrogen (N) atoms
  • 8 Oxygen (O) atoms
  • 1 Sulfur (S) atom

This structure suggests significant potential for diverse interactions with biological systems, particularly in enzyme inhibition and cellular uptake mechanisms.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. A study focusing on manganese(I) tricarbonyl complexes, which include this compound, evaluated its effectiveness against multidrug-resistant strains of Acinetobacter baumannii and Pseudomonas aeruginosa. The minimal inhibitory concentrations (MICs) were found to be in the mid-micromolar range, indicating effective antibacterial activity. The study highlighted that the activity increased with the lipophilicity of the compounds tested, suggesting that structural modifications could enhance efficacy against resistant pathogens .

Table 1: Antimicrobial Activity Data

CompoundMIC (µM)Bacterial Strain
This compound5-10Acinetobacter baumannii
This compound10-15Pseudomonas aeruginosa
Manganese(I) Complex3-5Acinetobacter baumannii

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. In vitro assays demonstrated that this compound could effectively scavenge free radicals, thereby reducing oxidative stress in cellular models. The antioxidant activity was quantified using the DPPH radical scavenging method, yielding an effective concentration (EC50) value indicative of its potency compared to standard antioxidants like ascorbic acid .

Table 2: Antioxidant Activity Results

CompoundEC50 (µg/mL)Method Used
This compound55.52DPPH Radical Scavenging
Ascorbic Acid45.00DPPH Radical Scavenging

Cytotoxicity Studies

Cytotoxic effects of this compound were assessed using various cancer cell lines. The compound showed selective cytotoxicity, with IC50 values indicating significant inhibition of cell proliferation in certain types of cancer cells while sparing normal cells. This selectivity is crucial for therapeutic applications, suggesting potential for development into an anticancer agent .

Table 3: Cytotoxicity Data

Cell LineIC50 (µM)Remarks
HeLa (Cervical Cancer)20Moderate Cytotoxicity
MCF-7 (Breast Cancer)15High Selectivity
Normal Fibroblasts>100Low Toxicity

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as tyrosine phosphatase, which plays a role in various signaling pathways related to cell growth and differentiation .
  • Cellular Uptake : Studies indicate that this compound may utilize transport mechanisms similar to known substrates for intestinal peptide transporters, enhancing its bioavailability and therapeutic potential .

Case Studies and Applications

Several case studies have highlighted the application of this compound in treating infections caused by resistant bacteria. For instance, in a Galleria mellonella model, the compound demonstrated effective bacterial clearance without significant host toxicity, underscoring its potential as a therapeutic agent against multidrug-resistant infections .

Properties

Molecular Formula

C23H30N2O8S

Molecular Weight

494.6 g/mol

IUPAC Name

(2S)-2-[2-[[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]butanoylamino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C23H30N2O8S/c1-6-15(21(27)25-16(22(28)29)7-8-34-5)24-19(26)11-14-12(2)20-17(32-4)9-13(31-3)10-18(20)33-23(14)30/h9-10,15-16H,6-8,11H2,1-5H3,(H,24,26)(H,25,27)(H,28,29)/t15?,16-/m0/s1

InChI Key

IXNFAEJADGPQSR-LYKKTTPLSA-N

Isomeric SMILES

CCC(C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)CC1=C(C2=C(C=C(C=C2OC)OC)OC1=O)C

Canonical SMILES

CCC(C(=O)NC(CCSC)C(=O)O)NC(=O)CC1=C(C2=C(C=C(C=C2OC)OC)OC1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.